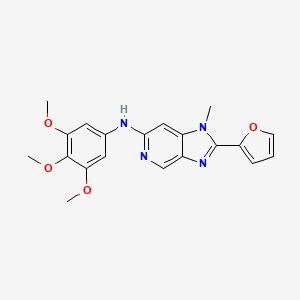

Grk5-IN-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-1-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[4,5-c]pyridin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-24-14-10-18(21-11-13(14)23-20(24)15-6-5-7-28-15)22-12-8-16(25-2)19(27-4)17(9-12)26-3/h5-11H,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUXKUKVTMZKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=NC=C2N=C1C3=CC=CO3)NC4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The GRK5 Inhibitor Grk5-IN-2: A Technical Guide to its Signaling Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in regulating the signaling of G protein-coupled receptors (GPCRs) and has been implicated in various physiological and pathological processes, including metabolic diseases. Grk5-IN-2 is a potent, pyridine-based bicyclic inhibitor of GRK5. This document provides an in-depth technical overview of the signaling pathways modulated by this compound, focusing on its mechanism of action in the context of adipocyte differentiation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the molecular pathways and experimental workflows.

Introduction to GRK5 and the Inhibitor this compound

G protein-coupled receptor kinase 5 (GRK5) is a member of the GRK4 subfamily of kinases. Its canonical function involves the phosphorylation of activated GPCRs, which promotes the binding of β-arrestin.[1][2] This action leads to receptor desensitization, internalization, and the termination of G protein-mediated signaling.[1][3] Beyond this classical role, GRK5 exhibits non-canonical functions through its ability to translocate to the nucleus and phosphorylate non-GPCR substrates, thereby influencing gene transcription and other cellular processes.[2][4]

This compound is a small molecule inhibitor specifically targeting GRK5.[5][6] It has been identified as a useful tool for studying metabolic diseases due to its ability to regulate insulin expression and/or release.[5][7] Recent studies have elucidated its role in adipogenesis, where it has been shown to reduce adipocyte differentiation and lipid accumulation.[5][8]

Quantitative Data

The inhibitory activity of this compound against its target, GRK5, has been quantified, and its effects on cellular processes have been measured.

| Parameter | Value | Assay | Source |

| IC50 | 49.7 µM | Luminescent ADP Detection Assay | [5][9] |

| Cellular Effect | Concentration | Treatment Duration | Cell Line | Key Findings | Source |

| Inhibition of Adipocyte Differentiation | 0-80 µM | 7 days | 3T3-L1 | Dose-dependent reduction in lipid accumulation. | [5] |

| Inhibition of de novo Lipogenesis | 40 µM | 30 min pre-treatment | 3T3-L1 (Day 3 differentiated) | Decreased insulin-stimulated synthesis of triacylglycerol (TAG), cholesteryl ester (CE), and phospholipids (PL). | [5][7] |

Signaling Pathway of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of GRK5. The most well-characterized pathway for this inhibitor involves the modulation of adipogenesis through the insulin/IGF-1 receptor and ERK signaling cascade.

In the context of pre-adipocyte differentiation, GRK5 is required for the proper activation of the insulin/IGF-1 receptor and the subsequent phosphorylation of Extracellular signal-regulated kinase (ERK).[3][8] The activation of the ERK pathway is a critical step in promoting the transcriptional program that drives adipogenesis.

By inhibiting GRK5, this compound disrupts this signaling axis. The inhibition of GRK5 leads to decreased insulin-stimulated ERK phosphorylation.[3][8] This attenuation of ERK signaling results in the suppression of key adipogenic and lipogenic gene expression, ultimately impairing adipocyte differentiation and reducing lipid accumulation.[8][10]

Canonical GRK5 Signaling (Inhibited by this compound)

The canonical pathway involves the desensitization of GPCRs. While not the primary focus of the this compound literature, its inhibition of GRK5 would be expected to prevent GPCR phosphorylation, leading to sustained receptor signaling at the plasma membrane.

Canonical GPCR signaling pathway regulated by GRK5.

This compound in Adipocyte Differentiation

This pathway highlights the specific mechanism of this compound in inhibiting the differentiation of pre-adipocytes.

Signaling pathway of this compound in adipocyte differentiation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GRK5 Kinase Activity Assay (IC50 Determination)

The IC50 of this compound was determined using a luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay.[7]

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is first terminated and any remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[1][5]

Protocol Outline:

-

Kinase Reaction Setup: A reaction mixture is prepared in a 384-well plate containing GRK5 enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific GPCR peptide), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: this compound is added to the wells in a range of concentrations (e.g., serial dilutions). Control wells contain the vehicle (DMSO).

-

Reaction Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[11]

-

ADP Conversion and Detection: Kinase Detection Reagent is added to convert the ADP produced into ATP and to initiate the luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.[11]

-

Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The luminescence data is normalized to controls and plotted against the inhibitor concentration. The IC50 value is calculated using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).

References

- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 2. promega.com [promega.com]

- 3. GRK5 is required for adipocyte differentiation through ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADP-Glo™ Kinase Assay [promega.jp]

- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. GRK5 is required for adipocyte differentiation through ERK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GRK5 deficiency decreases diet-induced obesity and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. worldwide.promega.com [worldwide.promega.com]

Grk5-IN-2: A Chemical Probe for Elucidating GRK5 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Beyond its canonical function in receptor desensitization, emerging evidence has implicated GRK5 in a multitude of "non-canonical," GPCR-independent signaling pathways, including the regulation of inflammatory responses, cardiac hypertrophy, and metabolic processes. The development of selective chemical probes is paramount to dissecting the complex biology of GRK5 and validating it as a therapeutic target. Grk5-IN-2 has emerged as a valuable tool for this purpose. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in cellular and in vivo models to probe GRK5 function.

Introduction to GRK5

GRK5 is a member of the GRK4 subfamily of G protein-coupled receptor kinases. It is ubiquitously expressed, with particularly high levels in the heart, lungs, and adipose tissue. GRK5 participates in both canonical and non-canonical signaling pathways, making it a complex and intriguing target for investigation.

Canonical Function: In the canonical GPCR signaling pathway, agonist binding to a GPCR promotes a conformational change, leading to the activation of heterotrimeric G proteins. GRK5 is then recruited to the activated receptor, where it phosphorylates serine and threonine residues on the receptor's intracellular loops and C-terminal tail. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization of the receptor and termination of G protein-mediated signaling. This process is crucial for preventing overstimulation and maintaining cellular homeostasis.

Non-Canonical Functions: More recently, a growing body of research has unveiled non-canonical roles for GRK5 that are independent of GPCR phosphorylation. GRK5 can translocate to different subcellular compartments, including the nucleus, where it can directly phosphorylate non-receptor substrates such as transcription factors and epigenetic modulators. For instance, nuclear GRK5 has been shown to phosphorylate histone deacetylase 5 (HDAC5), leading to its nuclear export and the subsequent activation of pro-hypertrophic gene expression in cardiomyocytes. Furthermore, GRK5 has been implicated in the regulation of inflammatory pathways, such as the NF-κB signaling cascade, and in cellular metabolism, including adipogenesis.

This compound: A Chemical Probe for GRK5

This compound is a small molecule inhibitor of GRK5. Its utility as a chemical probe stems from its ability to selectively modulate GRK5 activity, thereby enabling researchers to investigate the physiological and pathological consequences of GRK5 inhibition.

Biochemical and Cellular Activity

The primary biochemical parameter used to characterize the potency of a kinase inhibitor is its half-maximal inhibitory concentration (IC50). The activity of this compound has been determined using a luminescent ADP detection assay.

| Compound | Parameter | Value | Assay |

| This compound | IC50 | 49.7 µM | Luminescent ADP detection assay[1][2] |

In cellular assays, this compound has been shown to impact adipocyte differentiation. Treatment of 3T3-L1 preadipocytes with this compound during differentiation led to a dose-dependent decrease in the synthesis of triacylglycerol (TAG), cholesteryl ester (CE), and phospholipids (PL), ultimately reducing lipid accumulation[1]. This effect is attributed to the inhibition of the insulin/IGF-1 receptor and ERK signaling pathways[1].

In Vivo Efficacy

The utility of this compound as a chemical probe has been demonstrated in a diet-induced obesity mouse model. This study provides valuable insights into the role of GRK5 in metabolic diseases.

| Study | Model | Compound | Dose and Administration | Key Findings |

| Seramur et al. (bioRxiv, 2025) | Diet-induced obese mice (C57BL/6J) | This compound | 25 or 50 mg/kg via oral gavage, 5 days/week for 16 weeks | - No significant effect on body weight, fat/lean mass, insulin tolerance, food intake, or energy expenditure.- Significantly reduced hepatic triglyceride accumulation and de novo lipogenesis.- Decreased expression of the lipogenic gene Acc2 and upregulated lipid utilization proteins COXIV and ACSL1 in the liver.[3][4] |

These findings suggest that pharmacological inhibition of GRK5 with this compound can selectively modulate hepatic lipid metabolism, highlighting a potential therapeutic application for non-alcoholic fatty liver disease (NAFLD).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of a chemical probe. This section provides methodologies for key experiments involving this compound.

In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

This compound

-

Recombinant GRK5 enzyme

-

GRK5 substrate (e.g., casein)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µl of this compound dilution or DMSO (vehicle control).

-

2 µl of GRK5 enzyme diluted in Kinase Buffer.

-

2 µl of a mixture of GRK5 substrate and ATP in Kinase Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 120 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Study: Diet-Induced Obesity Mouse Model

This protocol describes the use of this compound in a preclinical model of obesity and hepatic steatosis.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle (e.g., water)

-

Oral gavage needles

-

Equipment for metabolic phenotyping (e.g., EchoMRI for body composition, metabolic cages for energy expenditure)

-

Kits for measuring plasma insulin and triglycerides

-

Equipment for tissue collection and analysis (e.g., histology, qPCR, Western blotting)

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and metabolic dysfunction. A control group should be maintained on a standard chow diet.

-

Compound Administration: After the induction period, randomize the HFD-fed mice into two groups: one receiving vehicle and the other receiving this compound (e.g., 25 or 50 mg/kg). Administer the compound or vehicle via oral gavage five days a week for a predetermined period (e.g., 16 weeks).[3][4]

-

Metabolic Monitoring: Throughout the treatment period, monitor key metabolic parameters:

-

Body weight and food intake: Measure weekly.

-

Body composition: Analyze fat and lean mass using EchoMRI at baseline and at the end of the study.

-

Glucose and insulin tolerance: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at specified time points.

-

Energy expenditure: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.

-

-

Terminal Procedures: At the end of the study, euthanize the mice and collect blood and tissues (e.g., liver, adipose tissue, muscle) for further analysis.

-

Tissue Analysis:

-

Histology: Fix liver sections in formalin and stain with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis.

-

Gene expression analysis: Extract RNA from tissues and perform qPCR to measure the expression of genes involved in lipogenesis, fatty acid oxidation, and inflammation.

-

Protein analysis: Prepare tissue lysates and perform Western blotting to quantify the levels of key proteins in relevant signaling pathways.

-

Triglyceride content: Measure triglyceride levels in liver and other tissues.

-

Visualizing GRK5 Signaling and Experimental Workflows

Understanding the complex interplay of signaling pathways and the logical flow of experiments is facilitated by visual diagrams.

GRK5 Signaling Pathways

Experimental Workflow for In Vitro Kinase Inhibition

Logical Flow of In Vivo Efficacy Study

Conclusion

This compound serves as a valuable chemical probe for investigating the multifaceted functions of GRK5. Its utility has been demonstrated in both cellular and in vivo models, particularly in the context of metabolic disease. The provided experimental protocols offer a foundation for researchers to employ this compound in their own studies to further unravel the complex biology of GRK5. Future studies should aim to more comprehensively characterize the selectivity profile of this compound across the human kinome to further solidify its status as a high-quality chemical probe. Such information will be critical for accurately interpreting experimental results and for guiding the development of next-generation GRK5 inhibitors with therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | GRK5 inhibitor | Probechem Biochemicals [probechem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Pharmacological inhibition of G protein-coupled receptor kinase 5 decreases high-fat diet-induced hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.jp [promega.jp]

In Vitro Biological Activity of Grk5-IN-2: A Technical Guide

This guide provides a comprehensive overview of the in vitro biological activity of Grk5-IN-2, a pyridine-based bicyclic compound identified as a potent inhibitor of G protein-coupled receptor kinase 5 (GRK5). This document is intended for researchers, scientists, and drug development professionals interested in the experimental characterization of this molecule.

Data Presentation

The primary in vitro activity of this compound is its direct inhibition of the GRK5 enzyme. The key quantitative metric for this inhibition is the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | GRK5 | Luminescent ADP Detection Assay | 49.7 | [1] |

In addition to its enzymatic inhibition, this compound has been shown to exert significant effects in cellular models, particularly in the context of adipocyte differentiation and lipid metabolism.

| Cell Line | Treatment Conditions | Observed Effects | Reference |

| 3T3-L1 pre-adipocytes | 0-80 μM this compound for 7 days | Dose-dependent decrease in triacylglycerol (TAG) synthesis and lipid accumulation. | [1] |

| Day 3 differentiated 3T3-L1 adipocytes | 40 μM this compound pre-treatment for 30 min, followed by insulin and [1,2-¹⁴C]-acetic acid | Reduction in the synthesis of triacylglycerol (TAG), cholesteryl ester (CE), and phospholipids (PL). | [1][2] |

Signaling Pathways and Mechanism of Action

GRK5 is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinders further G protein activation and initiates receptor internalization, thereby attenuating the signaling cascade.

This compound, as a direct inhibitor of GRK5, is expected to block this phosphorylation step. This inhibition would lead to prolonged GPCR signaling. Furthermore, recent studies have implicated GRK5 in the regulation of adipocyte differentiation through the insulin/IGF-1 receptor and ERK signaling pathways.[1][3] this compound has been shown to reduce adipocyte differentiation, suggesting that its mechanism of action involves the modulation of these pathways.[1]

Experimental Protocols

GRK5 Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay and is designed to determine the IC50 of this compound against the GRK5 enzyme.

Materials:

-

Recombinant human GRK5 enzyme

-

Native casein protein (substrate)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

ATP

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

-

Kinase Reaction Setup:

-

In a well of a microplate, add the test compound (e.g., 1 µL of this compound dilution).

-

Add the GRK5 enzyme (e.g., 2 µL of a pre-determined optimal concentration).

-

Add the substrate/ATP mixture (e.g., 2 µL). The final ATP concentration should be at or near the Km for GRK5 if known.

-

-

Incubation: Incubate the reaction at room temperature for a set period (e.g., 120 minutes).[4]

-

ATP Depletion: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.[4]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for this compound is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay

This protocol describes how to assess the effect of this compound on the differentiation of 3T3-L1 pre-adipocytes and the subsequent accumulation of lipids.

Materials:

-

3T3-L1 pre-adipocytes

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Adipocyte differentiation medium (culture medium supplemented with inducers like insulin, dexamethasone, and IBMX)

-

This compound

-

Oil Red O staining solution

-

Triacylglycerol (TAG) quantification kit

Procedure:

-

Cell Culture and Differentiation Induction:

-

Culture 3T3-L1 pre-adipocytes in standard culture medium until confluent.

-

Two days post-confluence, switch to differentiation medium.

-

-

Treatment with this compound:

-

Concurrently with the switch to differentiation medium, treat the cells with various concentrations of this compound (e.g., 0-80 μM) or vehicle control.[1]

-

Maintain the cells in the differentiation medium with the compound for a specified period (e.g., 7 days), changing the medium every 2-3 days with fresh medium and compound.

-

-

Assessment of Lipid Accumulation (Oil Red O Staining):

-

After the treatment period, fix the cells (e.g., with 10% formalin).

-

Stain the lipid droplets with Oil Red O solution.

-

Wash the cells and visualize the stained lipid droplets by microscopy.

-

For quantification, the stain can be eluted (e.g., with isopropanol) and the absorbance measured.

-

-

Quantification of Triacylglycerol (TAG):

-

After the treatment period, lyse the cells and measure the total protein concentration for normalization.

-

Extract the lipids from the cell lysates.

-

Measure the TAG content using a colorimetric or fluorometric TAG quantification kit according to the manufacturer's instructions.

-

Western Blot for Phospho-ERK

This protocol outlines a general method for detecting changes in the phosphorylation of ERK, a downstream effector in the signaling pathway potentially modulated by GRK5.

Materials:

-

3T3-L1 cells or other suitable cell line

-

This compound

-

Stimulating agent (e.g., insulin)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Culture cells to a suitable confluency.

-

Pre-treat the cells with this compound or vehicle for a specified time.

-

Stimulate the cells with a relevant agonist (e.g., insulin) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis: Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK.

-

Wash and then incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK as a ratio to total ERK.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

References

Understanding the therapeutic potential of GRK5 inhibition

GRK5 Inhibition: A Therapeutic Target for Chronic Disease

An In-depth Technical Guide for Drug Development Professionals

G protein-coupled receptor kinase 5 (GRK5) is a multifunctional serine/threonine kinase that plays a pivotal role in cellular signaling. While canonically known for its function in desensitizing G protein-coupled receptors (GPCRs) at the plasma membrane, emerging evidence highlights its non-canonical roles within the cell nucleus, where it influences gene transcription.[1][2][3] This duality positions GRK5 as a critical regulator in numerous physiological and pathological processes. Its upregulation and altered activity are implicated in the pathogenesis of several chronic degenerative disorders, including heart failure, cancer, and inflammatory diseases, making it a compelling target for therapeutic intervention.[2][3][4]

This guide provides a comprehensive overview of the therapeutic potential of GRK5 inhibition, summarizing key signaling pathways, quantitative data on inhibitors, and detailed experimental protocols for researchers and drug development professionals.

Canonical and Non-Canonical Functions of GRK5

GRK5's function is highly dependent on its subcellular localization.[5][6]

-

Canonical Function (Plasma Membrane): At the plasma membrane, GRK5 phosphorylates agonist-activated GPCRs. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to signal desensitization and receptor internalization.[7][8] This role is crucial for maintaining cellular homeostasis.

-

Non-Canonical Function (Nucleus): Under specific stimuli, such as those leading to pathological cardiac hypertrophy, GRK5 translocates to the nucleus.[2][3][9] This translocation is often dependent on calcium-calmodulin (Ca2+-CaM).[10][11] In the nucleus, GRK5 acts on non-GPCR substrates to modulate gene expression. Key nuclear functions include:

-

HDAC Kinase Activity: GRK5 can phosphorylate and inhibit class II histone deacetylases (HDACs), such as HDAC5, leading to the de-repression of pro-hypertrophic transcription factors like myocyte enhancer factor-2 (MEF2).[9][12]

-

NFAT Facilitation: GRK5 can act as a cofactor for the Nuclear Factor of Activated T-cells (NFAT), enhancing its transcriptional activity and promoting the expression of genes associated with pathological hypertrophy.[9][13] This interaction appears to be independent of GRK5's kinase activity.[13]

-

Caption: Canonical (membrane) and non-canonical (nuclear) GRK5 signaling pathways.

Therapeutic Potential in Disease

Cardiovascular Disease: Cardiac Hypertrophy and Heart Failure

GRK5 is a critical mediator of pathological cardiac hypertrophy.[14] Its expression is upregulated in the failing human heart.[9][13] Studies using transgenic mouse models (TgGRK5) with cardiac-specific overexpression of GRK5 show exaggerated hypertrophic growth and an accelerated progression to heart failure following pressure overload (e.g., via transverse aortic constriction).[9]

The detrimental effects are largely attributed to GRK5's nuclear activity, where it promotes hypertrophic gene transcription through HDAC5 phosphorylation and NFAT activation.[9][12][13] Conversely, GRK5 knockout mice are protected from maladaptive cardiac remodeling.[14] Therefore, inhibiting GRK5, particularly its nuclear actions, is a promising strategy for treating heart failure.[2][4]

Caption: GRK5 nuclear signaling cascade in cardiac hypertrophy.

Oncology

The role of GRK5 in cancer is complex and appears to be context-dependent, varying by tumor type and subcellular localization.[5][6]

-

Pro-Tumorigenic Roles: In the nucleus and cytosol, GRK5 can promote cancer progression. It has been shown to phosphorylate and promote the degradation of the tumor suppressor p53, thereby inhibiting apoptosis.[1][2] In prostate cancer, GRK5 phosphorylates moesin, a protein linking the cytoskeleton to the cell membrane, which regulates cell migration and invasion.[15] Silencing GRK5 in xenograft models of human prostate cancer resulted in a significant reduction of tumor growth and metastasis.[2]

-

Anti-Tumorigenic Roles: When localized at the plasma membrane, GRK5 can act as a tumor suppressor. By desensitizing pro-proliferative GPCRs, such as the prostaglandin E2 (PGE2) and thyroid-stimulating hormone (TSH) receptors, GRK5 can inhibit cancer cell proliferation in colon and thyroid cancers, respectively.[1][2][6]

This dual functionality suggests that therapeutic strategies targeting GRK5 in cancer must be highly specific, potentially focusing on inhibiting its nuclear pro-tumorigenic functions while preserving its membrane-associated anti-tumorigenic activities.[2][5]

Caption: Contrasting roles of GRK5 in cancer based on subcellular location.

Inflammatory and Metabolic Diseases

GRK5 is an important regulator of inflammatory signaling, particularly the NF-κB pathway.[12][16][17] It can interact with and stabilize IκBα, an inhibitor of NF-κB, facilitating its nuclear accumulation and thereby decreasing NF-κB activation.[12][17] GRK5 has also been shown to inhibit Toll-like receptor 4 (TLR4) signaling.[12] This suggests that GRK5 inhibition could potentially reduce excessive inflammatory responses in conditions like rheumatoid arthritis or inflammatory bowel disease.[7]

Recent studies have also implicated GRK5 in metabolic diseases. Whole-body GRK5 knockout mice are protected from diet-induced obesity.[18] Furthermore, pharmacological inhibition of GRK5 in a mouse model of diet-induced obesity significantly reduced hepatic triglyceride accumulation and de novo lipogenesis, suggesting a role for GRK5 inhibitors in treating fatty liver disease.[19]

Pharmacological Inhibitors of GRK5

The development of potent and selective GRK5 inhibitors is an active area of research.[2][20] Several small-molecule inhibitors have been identified, some of which show high selectivity for GRK5 over other kinases, including the closely related GRK2.[21][22]

| Inhibitor | Target(s) | IC50 (GRK5) | Selectivity vs. GRK2 | Therapeutic Area | Reference(s) |

| Amlexanox | GRK5 | ~50 µM | Not specified | Cardiomyopathy | [2] |

| Sunitinib | RTKs, GRK5 | Low µM | Modest (~70-fold) | Cancer, (repurposing) | [2],[21] |

| CCG-215022 | GRK5 | Not specified | Selective | Cancer (Rhabdomyosarcoma) | [2] |

| KR-39038 | GRK5 | Not specified | Not specified | Cardiac Hypertrophy | [2] |

| GRL-018-21 | GRK5 | 0.01 µM | High | Heart Failure, Cancer | [23] |

| Compound 3 (Ghosh et al.) | GRK5 | 8.6 nM | ~1400-fold | Heart Failure, Cancer | [21] |

| Unnamed (Chen et al.) | GRK5 | 10 nM | >100,000-fold | Heart Failure, Cancer | [21],[22] |

Table 1: Summary of known GRK5 inhibitors and their properties.

Key Experimental Protocols

In Vitro GRK5 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assays and is suitable for high-throughput screening (HTS) of GRK5 inhibitors.[24]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to GRK5 activity.[24]

Materials:

-

Purified GRK5 enzyme

-

GRK5 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[24]

-

Substrate (e.g., casein)

-

ATP

-

Test compounds (inhibitors) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well low-volume plates

Procedure:

-

Compound Plating: Add 1 µl of test inhibitor (or 5% DMSO for control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µl of diluted GRK5 enzyme to each well.

-

Reaction Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 120 minutes.

-

Stop Reaction & Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion & Detection: Add 10 µl of Kinase Detection Reagent to each well. This converts the ADP generated by GRK5 into ATP and provides luciferase/luciferin to generate light. Incubate for 30 minutes at room temperature.

-

Signal Measurement: Record luminescence using a plate reader. The signal reduction in the presence of a test compound relative to the DMSO control indicates inhibition.

Caption: A typical high-throughput screening workflow for GRK5 inhibitors.

In Vivo Model: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure-overload cardiac hypertrophy and heart failure, mimicking conditions like aortic stenosis and hypertension in humans.[9]

Principle: A suture is tied around the transverse aorta, creating a partial constriction that increases afterload on the left ventricle, leading to a hypertrophic response.

Animals:

-

GRK5 knockout (GRK5KO) mice and wild-type (WT) littermate controls.[10]

-

Cardiac-specific GRK5 transgenic (TgGRK5) mice and non-transgenic controls.[9]

Procedure:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Surgical Preparation: Place the mouse in a supine position, intubate, and connect to a ventilator. Perform a thoracotomy to expose the aortic arch.

-

Aortic Constriction: Isolate the transverse aorta between the innominate and left common carotid arteries.

-

Suture Placement: Pass a 7-0 silk suture underneath the aorta. Tie the suture snugly around the aorta and a spacer (e.g., a 27-gauge needle).

-

Constriction: Remove the spacer needle, leaving a defined constriction in the aorta.

-

Closure: Close the chest cavity, evacuate air to re-inflate the lungs, and suture the skin incision.

-

Post-Operative Care: Provide analgesics and monitor the animal's recovery. Sham-operated animals undergo the same procedure without the aortic constriction.

-

Endpoint Analysis: After a defined period (e.g., 1-4 weeks), assess cardiac function (e.g., via echocardiography) and hypertrophy (heart weight to body weight ratio, histological analysis, and gene expression analysis).

Cellular Assay: Cancer Cell Migration and Invasion

This protocol is used to assess the impact of GRK5 inhibition or knockdown on the metastatic potential of cancer cells, such as prostate cancer cell lines (PC3, DU145).[15]

Principle: A Boyden chamber assay is used, where cells migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel) that cells must degrade and invade.

Materials:

-

Cancer cell lines (e.g., PC3) with GRK5 knockdown (shRNA) or treated with a GRK5 inhibitor.

-

Boyden chambers (transwell inserts) with 8-µm pore size membranes.

-

Matrigel (for invasion assay).

-

Chemoattractant (e.g., fetal bovine serum).

-

Cell culture medium.

Procedure:

-

Cell Preparation: Starve cells in serum-free medium for 24 hours.

-

Chamber Preparation:

-

Migration: Place transwell inserts into a 24-well plate containing medium with a chemoattractant in the lower chamber.

-

Invasion: Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding: Resuspend prepared cells in serum-free medium and seed them into the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate for a specified time (e.g., 24-48 hours) to allow for migration or invasion.

-

Cell Removal: After incubation, remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with a dye (e.g., crystal violet).

-

Quantification: Count the stained cells in several microscopic fields. A reduction in the number of migrated/invaded cells in the GRK5-inhibited or knockdown group compared to the control indicates a decrease in metastatic potential.[15]

References

- 1. Research on The Role of GRK5 in Cancer Development and Progression - Creative Biogene [creative-biogene.com]

- 2. Targeting GRK5 for Treating Chronic Degenerative Diseases [mdpi.com]

- 3. Scholars@Duke publication: Targeting GRK5 for Treating Chronic Degenerative Diseases. [scholars.duke.edu]

- 4. GRK2 and GRK5 as therapeutic targets and their role in maladaptive and pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual role of GRK5 in cancer development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual role of GRK5 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]

- 8. GRK5 - Wikipedia [en.wikipedia.org]

- 9. Differential Role of G Protein-Coupled Receptor Kinase 5 in Physiological Versus Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. GRK5 is a regulator of fibroblast activation and cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]

- 13. ahajournals.org [ahajournals.org]

- 14. GRK5: Exploring its hype in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. G-protein coupled receptor kinases in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GRK5 is required for adipocyte differentiation through ERK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological inhibition of G protein-coupled receptor kinase 5 decreases high-fat diet-induced hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Therapeutic Targets for Treatment of Heart Failure: Focus on GRKs and β-Arrestins Affecting βAR Signaling [frontiersin.org]

- 21. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of a new class of potent and highly selective G protein-coupled receptor kinase 5 inhibitors and structural insight from crystal structures of inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New G protein-coupled receptor kinase 5 inhibitor disclosed | BioWorld [bioworld.com]

- 24. promega.jp [promega.jp]

The Emerging Paradigm of Nuclear GRK5: A Technical Guide to Non-Canonical Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 5 (GRK5), a member of the serine/threonine protein kinase family, is traditionally recognized for its canonical role in the phosphorylation and desensitization of G protein-coupled receptors (GPCRs) at the plasma membrane. However, a growing body of evidence has illuminated a fascinating and complex landscape of non-canonical GRK5 functions within the cell nucleus. This nuclear pool of GRK5 operates independently of GPCRs, engaging in a diverse array of regulatory processes that include direct DNA binding, phosphorylation of nuclear proteins, and modulation of transcription factor activity. These activities have profound implications for cellular physiology and are increasingly implicated in the pathophysiology of various diseases, most notably cardiac hypertrophy and cancer.

This in-depth technical guide provides a comprehensive overview of the non-canonical nuclear functions of GRK5. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the key molecular mechanisms, experimental methodologies to interrogate these functions, and the quantitative data underpinning our current knowledge.

Nuclear Translocation of GRK5: A Regulated Journey

The journey of GRK5 into the nucleus is a tightly regulated process, distinct from its membrane-associated functions. This translocation is initiated by specific cellular stimuli, particularly those that trigger Gq-coupled signaling pathways, such as phenylephrine and angiotensin II.[1][2]

GRK5 possesses a functional nuclear localization sequence (NLS) within its catalytic domain (amino acids 388-395), which is essential for its nuclear import.[3][4] Conversely, a nuclear export sequence (NES) located within the catalytic domain (amino acids 259-265) mediates its exit from the nucleus.[5][6] The interplay between these sequences dictates the subcellular distribution of GRK5.

A key regulator of GRK5's nuclear transport is the calcium-sensing protein calmodulin (CaM).[1] Upon Gq activation and subsequent increases in intracellular calcium, CaM binds to the N-terminus of GRK5.[1][2] This interaction is thought to induce a conformational change that masks the NLS and/or exposes the NES, promoting its dissociation from the plasma membrane and facilitating its translocation to the nucleus.[1][6]

Kinase-Dependent Nuclear Functions of GRK5

Once inside the nucleus, GRK5 exerts a significant portion of its non-canonical effects through its kinase activity, targeting a unique set of nuclear substrates.

Regulation of Histone Deacetylase 5 (HDAC5) and MEF2-Dependent Transcription

A pivotal non-canonical function of nuclear GRK5 is its ability to phosphorylate class II histone deacetylase 5 (HDAC5).[7][8] HDAC5 acts as a transcriptional repressor of myocyte enhancer factor 2 (MEF2), a key transcription factor driving hypertrophic gene expression in cardiomyocytes.[1][7] GRK5-mediated phosphorylation of HDAC5 on serine 498 leads to its export from the nucleus, thereby relieving its repression of MEF2.[7][9] This de-repression of MEF2 allows for the transcription of genes associated with pathological cardiac hypertrophy.[2][7]

Phosphorylation and Regulation of p53

GRK5 has been identified as a novel kinase for the tumor suppressor protein p53.[10] Nuclear GRK5 can directly phosphorylate p53 at threonine-55, which promotes the degradation of p53 and consequently inhibits p53-mediated apoptosis in response to DNA damage.[5][10] This function highlights a potential role for nuclear GRK5 in cancer biology.

Modulation of NF-κB Signaling

The nuclear factor-κB (NF-κB) signaling pathway is another target of nuclear GRK5. GRK5 can physically interact with IκBα, the inhibitory subunit of NF-κB, and facilitate its nuclear accumulation.[2][11] This kinase-independent interaction masks the nuclear export signal of IκBα, leading to decreased NF-κB activation.[2] Paradoxically, the promoter of the GRK5 gene itself contains an NF-κB binding site, suggesting a feedback loop in the regulation of GRK5 expression.[12]

Phosphorylation of Nucleophosmin (NPM1)

GRK5 has also been shown to phosphorylate nucleophosmin (NPM1), a multifunctional nuclear protein involved in cell cycle regulation, centrosomal duplication, and apoptosis.[5] The precise functional consequences of this phosphorylation event are still under investigation but point towards a role for nuclear GRK5 in cell cycle control.

Kinase-Independent Nuclear Functions of GRK5

Intriguingly, a subset of GRK5's nuclear activities does not require its catalytic function, relying instead on its ability to bind DNA and act as a scaffold or co-factor.

Direct DNA Binding and Regulation of NFAT

GRK5 possesses a putative DNA-binding domain, a feature unique among GRKs.[5] This allows it to directly interact with DNA and function as a transcriptional co-factor. A prominent example of this is its role in facilitating the activity of the Nuclear Factor of Activated T-cells (NFAT), a critical regulator of hypertrophic gene transcription.[13][14] GRK5 acts in concert with NFAT, enhancing its transcriptional activity in a kinase-independent manner.[5][13] This function is crucial for the development of pathological cardiac hypertrophy.[13]

Summary of Quantitative Data

The following tables summarize key quantitative data related to the non-canonical nuclear functions of GRK5.

| Table 1: GRK5 Nuclear Localization Sequences | |

| Sequence | Location (Amino Acid Residues) |

| Nuclear Localization Sequence (NLS) | 388-395 (RKEKVKRE)[3][15] |

| Nuclear Export Sequence (NES) | 259-265[5][6] |

| Table 2: Nuclear Substrates of GRK5 and Phosphorylation Sites | ||

| Substrate | Phosphorylation Site | Functional Consequence |

| HDAC5 | Ser498[7] | Nuclear export, de-repression of MEF2[7][9] |

| p53 | Thr55[5][10] | Promotes degradation, inhibits apoptosis[5][10] |

| IκBα | - (Physical Interaction) | Nuclear accumulation, inhibition of NF-κB[2][11] |

| Nucleophosmin (NPM1) | Not specified | Regulation of cell cycle[5] |

| Table 3: GRK5 Inhibitors and their Potency | ||

| Inhibitor | IC50 for GRK5 | Reference |

| Amlexanox | Low micromolar[16] | [16] |

| KR-39038 | Not specified | [16] |

| Covalent Inhibitor (Compound 2) | 10 nM[7] | [7] |

| Non-covalent Inhibitor (Compound 4c) | 10 nM[17] | [17] |

| Sunitinib derivative (Compound 6t) | Low nanomolar[7] | [7] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of Nuclear GRK5

Caption: Nuclear signaling pathways of GRK5.

Experimental Workflow for Studying GRK5-HDAC5 Interaction

Caption: Workflow for GRK5-HDAC5 interaction studies.

Detailed Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Endogenous GRK5 and Nuclear Proteins

This protocol is adapted for the co-immunoprecipitation of endogenous GRK5 with its nuclear interaction partners from cultured cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear extraction buffer

-

IP buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-GRK5 antibody and corresponding isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (IP buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Culture and Nuclear Extraction: Culture cells to 80-90% confluency. Harvest cells and perform nuclear extraction using a commercial kit or a standard protocol.

-

Lysate Preparation: Resuspend the nuclear pellet in IP buffer and sonicate briefly to shear chromatin and ensure complete lysis. Centrifuge at high speed to pellet debris and collect the supernatant (nuclear lysate).

-

Pre-clearing: Add protein A/G magnetic beads to the nuclear lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads and add the anti-GRK5 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash 3-5 times with cold wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., HDAC5, p53).

Protocol 2: In Vitro Kinase Assay for GRK5

This protocol describes an in vitro kinase assay to determine the ability of GRK5 to phosphorylate a substrate protein.

Materials:

-

Recombinant purified GRK5

-

Recombinant purified substrate protein (e.g., HDAC5)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)

-

[γ-32P]ATP

-

SDS-PAGE gels

-

Autoradiography film or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, purified GRK5, and the substrate protein.

-

Initiate Reaction: Add [γ-32P]ATP to the reaction mixture to a final concentration of 100 µM.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the incorporation of 32P into the substrate protein.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for GRK5

This protocol outlines the steps for performing a ChIP assay to determine if GRK5 binds to specific DNA regions.

Materials:

-

Formaldehyde for crosslinking

-

Glycine to quench crosslinking

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

Anti-GRK5 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR analysis

Procedure:

-

Crosslinking: Treat cultured cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with the anti-GRK5 antibody or control IgG overnight.

-

Immune Complex Capture and Washing: Capture the antibody-protein-DNA complexes with protein A/G beads. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions.

-

Elution and Reverse Crosslinking: Elute the complexes and reverse the crosslinks by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Quantify the amount of immunoprecipitated DNA by qPCR using primers specific for the target DNA regions.

Protocol 4: Luciferase Reporter Assay for NFAT/MEF2 Activation

This protocol is for measuring the effect of GRK5 on the transcriptional activity of NFAT or MEF2 using a luciferase reporter construct.

Materials:

-

Cells for transfection (e.g., HEK293 or cardiomyocytes)

-

Expression plasmid for GRK5 (and mutants)

-

Luciferase reporter plasmid containing NFAT or MEF2 response elements

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Luciferase assay reagent

Procedure:

-

Transfection: Co-transfect cells with the GRK5 expression plasmid, the NFAT or MEF2 luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Stimulation: After 24-48 hours, stimulate the cells with an appropriate agonist (e.g., phenylephrine for MEF2, ionomycin for NFAT) if required.

-

Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between different experimental conditions.

Conclusion and Future Directions

The discovery of non-canonical nuclear functions of GRK5 has fundamentally expanded our understanding of this multifaceted kinase. Its ability to act as a nuclear kinase, a DNA-binding protein, and a transcriptional co-regulator places it at the crossroads of critical signaling pathways involved in both normal physiology and disease. The detailed molecular mechanisms and experimental approaches outlined in this guide provide a framework for further investigation into this exciting area of research.

For drug development professionals, the nuclear activities of GRK5 present both challenges and opportunities. The development of inhibitors that can selectively target the nuclear pool of GRK5 or specific nuclear functions (kinase-dependent vs. -independent) may offer novel therapeutic strategies for conditions like heart failure and cancer, potentially with fewer off-target effects compared to pan-GRK5 inhibitors. Future research should focus on elucidating the full spectrum of GRK5's nuclear interactome and substrates, understanding the precise spatiotemporal regulation of its nuclear activities, and translating these fundamental discoveries into innovative therapeutic interventions.

References

- 1. GRK5-Knockout Mice Generated by TALEN-Mediated Gene Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. promega.jp [promega.jp]

- 4. Grk5 G protein-coupled receptor kinase 5 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. G Protein-Coupled Receptor Kinase 5 Contains a DNA-Binding Nuclear Localization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Structural Features of G Protein-Coupled Receptor Kinase 5 (GRK5) Regulate Its Nuclear Localization and DNA-Binding Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Potent, Selective, and Drug-Like G Protein-Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X-Ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. mdpi.com [mdpi.com]

- 17. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

GRK5 involvement in cardiac hypertrophy and Grk5-IN-2

An In-depth Technical Guide on GRK5 Involvement in Cardiac Hypertrophy and the Inhibitor Grk5-IN-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor kinase 5 (GRK5) is a multifaceted signaling molecule critically implicated in the pathogenesis of cardiac hypertrophy and heart failure. Upregulated in failing human hearts, GRK5 contributes to cardiac remodeling through both its canonical function of desensitizing G protein-coupled receptors (GPCRs) and, more significantly, through non-canonical, GPCR-independent actions within the cardiomyocyte nucleus. These nuclear activities, triggered by pathological stress, involve the modulation of key transcription factors like MEF2 and NFAT, leading to the expression of a maladaptive hypertrophic gene program. Furthermore, GRK5 plays a role in activating cardiac fibroblasts, contributing to the fibrotic component of heart disease. This dual role in cardiomyocytes and fibroblasts makes GRK5 a compelling therapeutic target. Small molecule inhibitors, such as this compound and others, are being investigated to block the detrimental effects of GRK5, offering a promising strategy for attenuating pathological cardiac hypertrophy and improving cardiac function. This document provides a detailed overview of the signaling pathways involving GRK5, quantitative data from key studies, and the experimental protocols used to elucidate its function and evaluate inhibitors.

The Dual Role of GRK5 in Cardiac Hypertrophy

GRK5 is a serine/threonine kinase that belongs to the G protein-coupled receptor kinase family. While initially characterized by its role in regulating GPCRs at the cell membrane, subsequent research has unveiled a more complex role for GRK5, particularly in the context of the heart. Its expression is elevated in the myocardium of heart failure patients, and animal models have confirmed its significant contribution to maladaptive cardiac remodeling.[1][2][3][4][5]

Canonical (GPCR-Dependent) Signaling

The canonical function of GRK5, like other GRKs, is to phosphorylate agonist-occupied GPCRs.[6][7] This phosphorylation event recruits arrestin proteins, which sterically hinder the receptor's interaction with G proteins, leading to signal desensitization and receptor internalization.[7] In the heart, GRK5 is involved in regulating β-adrenergic receptor (β-AR) signaling. During heart failure, chronic catecholamine stimulation leads to GRK5 upregulation, which contributes to the desensitization of β-ARs, thereby diminishing the heart's inotropic reserve and contractile function.[2][8]

However, GRK5's role extends beyond β-ARs. It is also necessary for promoting the agonist-induced dissociation of synapse-associated protein 97 (SAP97) from the β1-AR, a process that facilitates cardiotoxic signaling through Calmodulin-dependent kinase II (CaMKII).[9] Inhibition of GRK5 can prevent this dissociation, thereby protecting against detrimental CaMKII activation.[9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Differential Role of G Protein-Coupled Receptor Kinase 5 in Physiological Versus Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor kinase 5 (GRK5) contributes to impaired cardiac function and immune cell recruitment in post-ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GRK5: Exploring its hype in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GRK5 - Wikipedia [en.wikipedia.org]

- 7. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]

- 9. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Design Using Grk5-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a critical role in regulating the signaling of G protein-coupled receptors (GPCRs). In its canonical function, GRK5 phosphorylates activated GPCRs, leading to their desensitization and internalization, thereby terminating G protein-dependent signaling.[1][2] Beyond this, GRK5 possesses non-canonical functions, including translocation to the nucleus where it can modulate the activity of transcription factors such as NF-κB and myocyte enhancer factor 2 (MEF2), influencing processes like cardiac hypertrophy.[3][4]

Grk5-IN-2 is a potent, pyridine-based bicyclic inhibitor of GRK5.[5] It serves as a valuable chemical probe to investigate the physiological and pathological roles of GRK5. This document provides detailed application notes and protocols for designing cell-based assays using this compound to study both the canonical and non-canonical signaling pathways of GRK5.

Quantitative Data for this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ | 49.7 µM | Not Specified | Biochemical Assay | [5] |

Signaling Pathways and Experimental Workflows

To effectively design cell-based assays, it is crucial to understand the signaling context of GRK5 and the logical flow of an experiment. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving GRK5 and a general workflow for an in vitro cell-based assay using this compound.

GRK5 Signaling Pathways

Caption: GRK5 canonical and non-canonical signaling pathways.

Experimental Workflow for a Cell-Based Assay

Caption: General experimental workflow for a cell-based assay.

Experimental Protocols

Here we provide two detailed protocols for cell-based assays designed to investigate the effects of this compound on distinct GRK5-mediated cellular processes.

Protocol 1: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells

This assay measures the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a process known to be influenced by GRK5.[5] The readout is the accumulation of lipid droplets, which can be quantified by Oil Red O staining.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

-

Differentiation medium II: DMEM with 10% FBS and 10 µg/mL insulin

-

This compound (stock solution in DMSO)

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Isopropanol

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

-

Cell Seeding:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

-

Seed the cells into multi-well plates at a density that allows them to reach confluence within 2 days.

-

-

Induction of Differentiation:

-

Two days post-confluence (Day 0), replace the medium with DMI containing various concentrations of this compound or vehicle control (DMSO). A typical concentration range to test would be 0-100 µM.[5]

-

On Day 2, replace the medium with Differentiation medium II containing the same concentrations of this compound or vehicle.

-

From Day 4 onwards, replace the medium every 2 days with fresh Differentiation medium II containing the inhibitor or vehicle.

-

-

Oil Red O Staining (Day 8-10):

-

Wash the cells twice with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Allow the cells to dry completely.

-

Add Oil Red O staining solution and incubate for 10-20 minutes at room temperature.

-

Wash the cells extensively with water to remove unbound dye.

-

-

Quantification:

-

Visually inspect the cells under a microscope for lipid droplet formation.

-

For quantification, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

-

Transfer the eluate to a new 96-well plate and measure the absorbance at a wavelength of 490-520 nm.

-

Data Analysis:

-

Plot the absorbance values against the concentration of this compound.

-

Determine the IC₅₀ value for the inhibition of adipocyte differentiation by fitting the data to a dose-response curve.

Protocol 2: NF-κB Reporter Gene Assay

This assay is designed to investigate the non-canonical, nuclear function of GRK5 by measuring the effect of this compound on NF-κB-dependent gene expression. This protocol utilizes a cell line stably or transiently expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for transient transfection, or a stable NF-κB reporter cell line.

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

TNF-α (or another NF-κB activator)

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Transfection (if applicable):

-

Seed HEK293 cells into white, opaque 96-well plates.

-

If using transient transfection, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent. Allow 24 hours for gene expression.

-

-

Inhibitor Treatment:

-

Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a non-stimulated control.

-

-

Incubation:

-

Incubate the cells for 6-24 hours to allow for luciferase reporter gene expression.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla (if applicable) luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase values of the stimulated wells by those of the non-stimulated control.

-

Plot the fold induction against the concentration of this compound and determine the IC₅₀ for the inhibition of NF-κB activation.

Conclusion

This compound is a valuable tool for dissecting the multifaceted roles of GRK5 in cellular signaling. The protocols outlined in this document provide a framework for designing robust cell-based assays to investigate both the canonical and non-canonical functions of GRK5. By carefully selecting the appropriate cell model, stimulus, and endpoint measurement, researchers can effectively utilize this compound to advance our understanding of GRK5 biology and its implications in health and disease.

References

- 1. New G protein-coupled receptor kinase 5 inhibitor disclosed | BioWorld [bioworld.com]

- 2. GRK5 - Wikipedia [en.wikipedia.org]

- 3. Overlapping and Opposing Functions of G Protein-coupled Receptor Kinase 2 (GRK2) and GRK5 during Heart Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Grk5-IN-2 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grk5-IN-2 is a potent and specific inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2][3] GRK5 is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs), a large family of receptors involved in a myriad of physiological processes.[4] Beyond its canonical role in GPCR desensitization, GRK5 has been implicated in non-canonical signaling pathways that influence gene transcription and cellular processes independent of GPCRs.[4][5] These pathways are involved in pathological conditions such as cardiac hypertrophy, metabolic diseases, and neurodegenerative disorders.[4] this compound serves as a valuable pharmacological tool for investigating the in vivo functions of GRK5 and for assessing its therapeutic potential.

These application notes provide detailed protocols and essential data for the utilization of this compound in preclinical animal research, with a focus on a diet-induced obesity model.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of GRK5.[1][2][3] In its canonical function, GRK5 phosphorylates activated GPCRs, leading to the recruitment of β-arrestin and subsequent receptor desensitization and internalization. By inhibiting GRK5, this compound can modulate the signaling of various GPCRs.

Furthermore, GRK5 can translocate to the nucleus and phosphorylate non-GPCR substrates, such as histone deacetylase 5 (HDAC5), thereby influencing gene expression.[4][5] this compound is expected to block these non-canonical functions as well, making it a comprehensive tool for studying total GRK5 activity.

Data Presentation

Table 1: In Vivo Study Parameters for this compound in a Diet-Induced Obesity Mouse Model

| Parameter | Details | Reference |

| Animal Model | Mice with diet-induced obesity (fed a high-fat diet for 8 weeks prior to treatment) | [6] |

| Compound | This compound | [6] |

| Dosage | 25 mg/kg and 50 mg/kg | [6] |

| Administration Route | Oral gavage | [6] |

| Vehicle | Water | [6] |

| Dosing Frequency | Five days per week | [6] |

| Treatment Duration | 16 weeks | [6] |

| Key Outcomes | - Significantly reduced hepatic triglyceride accumulation- Decreased hepatic de novo lipogenesis- No significant effect on body weight, fat/lean mass, insulin tolerance, food intake, or energy expenditure | [6] |

Table 2: Suggested Formulations for In Vivo Administration of this compound

| Formulation | Components | Preparation Notes | Reference |

| Homogeneous Suspension | This compound, Carboxymethylcellulose sodium (CMC-Na) solution | Add this compound to the CMC-Na solution and mix evenly to achieve a homogeneous suspension. A final concentration of ≥5 mg/mL is suggested. | [7] |

| Clear Solution | This compound, DMSO, PEG300, Tween 80, Saline/PBS/ddH₂O | Dissolve this compound in DMSO first. Then, add PEG300 and mix until clear. Add Tween 80 and mix. Finally, add Saline/PBS/ddH₂O and mix until clear. A suggested ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O. | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Homogeneous Suspension)

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile water for injection

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare the CMC-Na vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to prepare 10 mL of vehicle, dissolve 50 mg of CMC-Na in 10 mL of sterile water. Mix thoroughly until the CMC-Na is fully dissolved. The solution may need to be stirred for several hours at room temperature.

-

Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound needed. For example, to prepare 10 mL of a 5 mg/mL suspension, you will need 50 mg of this compound.

-

Prepare the suspension:

-

Weigh the calculated amount of this compound powder and place it in a sterile tube.

-

Add a small amount of the CMC-Na vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously mixing using a vortex mixer.

-

Continue vortexing for 5-10 minutes to ensure a uniform suspension. Sonication can be used to aid in dispersion if necessary.

-

-

Storage: Store the suspension at 4°C for short-term use. It is recommended to prepare the suspension fresh on the day of administration. Always vortex the suspension thoroughly before each use to ensure homogeneity.

Protocol 2: Investigation of this compound Effects on Hepatic Steatosis in a Diet-Induced Obesity Mouse Model

Animal Model:

-

Male C57BL/6J mice, 6-8 weeks old at the start of the study.

Experimental Design:

-

Induction of Obesity: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8 weeks. A control group should be fed a standard chow diet.

-

Grouping and Treatment: After the 8-week induction period, randomly divide the high-fat diet-fed mice into three groups:

-

Administration: Administer the treatments five days per week for 16 weeks.[6] Continue feeding all groups their respective diets during the treatment period.

-

Monitoring:

-

Monitor body weight and food intake weekly.

-

Perform metabolic assessments such as insulin tolerance tests (ITT) at baseline and at the end of the study.

-

At the end of the 16-week treatment period, euthanize the animals and collect blood and tissues (liver, adipose tissue, etc.) for further analysis.